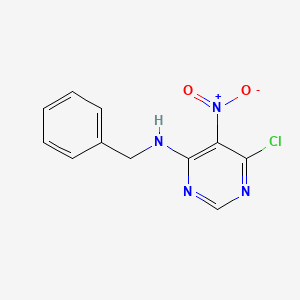

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

Description

BenchChem offers high-quality N-benzyl-6-chloro-5-nitropyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-benzyl-6-chloro-5-nitropyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-6-chloro-5-nitropyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN4O2/c12-10-9(16(17)18)11(15-7-14-10)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASOXKHIUELNIFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C(C(=NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90202814 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54413-44-4 | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054413444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Pyrimidinamine, 6-chloro-5-nitro-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90202814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-benzyl-6-chloro-5-nitropyrimidin-4-amine (CAS: 54413-44-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a substituted pyrimidine derivative that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a reactive chloropyrimidine core activated by an adjacent nitro group, makes it a valuable building block for the synthesis of a variety of more complex heterocyclic compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmacologically active molecules.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is essential for its effective use in research and development.

| Property | Value | Source |

| CAS Number | 54413-44-4 | |

| Molecular Formula | C₁₁H₉ClN₄O₂ | |

| Molecular Weight | 264.67 g/mol | |

| Appearance | Expected to be a solid | General knowledge |

| Storage | Sealed in a dry environment at 2-8°C |

Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine

The synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 4,6-dichloro-5-nitropyrimidine, possesses two reactive chlorine atoms. The regioselectivity of the substitution is a key consideration in this synthesis.

Reaction Scheme

Caption: Synthetic route to N-benzyl-6-chloro-5-nitropyrimidin-4-amine.

Detailed Experimental Protocol (Representative)

The following protocol is a representative procedure based on the synthesis of similar aminopyrimidine derivatives.[1]

Materials:

-

4,6-dichloro-5-nitropyrimidine

-

Benzylamine

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (CH₂Cl₂))

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4,6-dichloro-5-nitropyrimidine (1.0 eq.) in the chosen anhydrous solvent.

-

Cool the solution to 0°C using an ice bath.

-

To the cooled solution, add triethylamine or DIPEA (1.1 eq.) followed by the dropwise addition of benzylamine (1.0 eq.).

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water or brine.

-

Extract the aqueous phase with an organic solvent such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure N-benzyl-6-chloro-5-nitropyrimidin-4-amine.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Prevents side reactions with atmospheric moisture and oxygen.

-

Anhydrous Solvents: Water can act as a competing nucleophile, leading to undesired byproducts.

-

Base (Et₃N or DIPEA): Scavenges the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

-

Low Temperature Addition: The reaction is exothermic, and slow addition at low temperature helps to control the reaction rate and minimize the formation of disubstituted byproducts.

Reactivity and Chemical Transformations

The chemical reactivity of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is dominated by the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing nitro group. This makes the compound susceptible to further nucleophilic substitution and also allows for the chemical modification of the nitro group.

Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

The remaining chlorine atom at the C6 position is still susceptible to nucleophilic attack, although it may require more forcing conditions compared to the initial substitution. This allows for the synthesis of unsymmetrically disubstituted pyrimidines, which are valuable scaffolds in drug discovery.

Caption: Further nucleophilic substitution at the C6 position.

Reduction of the Nitro Group

The nitro group at the C5 position can be readily reduced to an amino group, a crucial transformation for the synthesis of many biologically active compounds, particularly purine analogs. This reduction is typically carried out using catalytic hydrogenation or metal-based reducing agents.

Representative Protocol for Nitro Group Reduction: A plausible method for the reduction of the nitro group involves catalytic hydrogenation, as described for a similar substrate in a patent.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

-

Palladium on carbon (Pd/C) catalyst

-

Solvent (e.g., Ethyl acetate, Methanol)

-

Hydrogen source

Procedure:

-

To a solution of N-benzyl-6-chloro-5-nitropyrimidin-4-amine in a suitable solvent, add a catalytic amount of Pd/C.

-

Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

-

Stir the reaction vigorously at room temperature until the starting material is consumed (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the corresponding 5-aminopyrimidine derivative.

Applications in Drug Discovery

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a key intermediate in the synthesis of various compounds with therapeutic potential, particularly in the field of oncology.

Precursor for Purine Analogs and Kinase Inhibitors

The diamino-pyrimidine scaffold, readily accessible from N-benzyl-6-chloro-5-nitropyrimidin-4-amine after reduction of the nitro group, is a common core structure in many kinase inhibitors.[2][3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many cancers. By mimicking the purine structure of ATP, these inhibitors can block the kinase's activity, thereby inhibiting cancer cell growth.

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, In Silico Studies and Inhibitory Activity towards Bcr-Abl, BTK and FLT3-ITD of New 2,6,9-Trisubstituted Purine Derivatives as Potential Agents for the Treatment of Leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of N-benzyl-6-chloro-5-nitropyrimidin-4-amine: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the compound N-benzyl-6-chloro-5-nitropyrimidin-4-amine. Given the absence of publicly available experimental spectra for this specific molecule, this document presents predicted spectroscopic data generated from validated computational models. These predictions are integrated with detailed, field-proven experimental protocols and in-depth interpretative guidance to serve as a robust resource for researchers, scientists, and professionals in drug development.

Introduction

N-benzyl-6-chloro-5-nitropyrimidin-4-amine (CAS No: 54413-44-4, Molecular Formula: C₁₁H₉ClN₄O₂, Molecular Weight: 264.67 g/mol ) is a substituted pyrimidine derivative.[1] The pyrimidine scaffold is a core structure in numerous biologically active compounds, and the unique combination of a benzylamine, a chloro group, and a nitro group on this heterocyclic ring suggests potential applications in medicinal chemistry and materials science.[2] A thorough understanding of its spectroscopic properties is paramount for its synthesis, purification, and characterization. This guide provides a detailed analysis of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.[3] For N-benzyl-6-chloro-5-nitropyrimidin-4-amine, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the benzyl and pyrimidine moieties.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the protons of the benzyl group, the pyrimidine ring, and the amine proton.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | s | 1H | Pyrimidine C2-H |

| ~7.2-7.4 | m | 5H | Phenyl-H |

| ~4.8 | d | 2H | CH₂ |

| ~9.5 | br s | 1H | NH |

Expert Interpretation:

-

The downfield singlet at approximately 8.6 ppm is characteristic of the proton at the C2 position of the pyrimidine ring, deshielded by the adjacent nitrogen atoms.

-

The multiplet in the range of 7.2-7.4 ppm corresponds to the five protons of the benzyl group's phenyl ring.[4]

-

The doublet at around 4.8 ppm is assigned to the methylene (-CH₂-) protons, which are adjacent to the amine nitrogen and the phenyl ring. The coupling would be with the amine proton.

-

The broad singlet at approximately 9.5 ppm is attributed to the amine proton (NH). Its chemical shift and broadness can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.[5]

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~160 | Pyrimidine C4 |

| ~158 | Pyrimidine C6 |

| ~155 | Pyrimidine C2 |

| ~138 | Phenyl C1 (ipso) |

| ~129 | Phenyl C3/C5 |

| ~128 | Phenyl C4 |

| ~127 | Phenyl C2/C6 |

| ~125 | Pyrimidine C5 |

| ~48 | CH₂ |

Expert Interpretation:

-

The signals in the downfield region (~155-160 ppm) are characteristic of the carbon atoms within the electron-deficient pyrimidine ring.

-

The carbon attached to the nitro group (C5) is expected to be significantly deshielded.

-

The signals for the phenyl ring carbons are expected in their typical aromatic region (127-138 ppm).

-

The aliphatic carbon of the methylene group (-CH₂-) is predicted to appear around 48 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of a small organic molecule like N-benzyl-6-chloro-5-nitropyrimidin-4-amine.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine (5-10 mg for ¹H, 20-50 mg for ¹³C)[6]

-

Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tubes

-

Pipettes

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Accurately weigh the sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[7]

-

Ensure complete dissolution, using a vortex mixer if necessary.

-

Transfer the solution into a 5 mm NMR tube.

-

The sample height in the tube should be approximately 4-5 cm.[8]

-

-

Instrument Setup:

-

Insert the NMR tube into a spinner and adjust its depth using a depth gauge.[9]

-

Place the sample in the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using standard parameters (e.g., 8-16 scans).[9]

-

Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required (e.g., 1024 or more).

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[10]

Predicted IR Spectral Data

The IR spectrum of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is expected to show characteristic absorption bands for its various functional groups.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3400 | Medium | N-H stretch (amine) |

| 3000-3100 | Medium | Aromatic C-H stretch |

| 2850-2950 | Medium | Aliphatic C-H stretch (CH₂) |

| ~1620 | Strong | C=N stretch (pyrimidine ring) |

| 1520-1550 | Strong | Asymmetric NO₂ stretch |

| 1340-1380 | Strong | Symmetric NO₂ stretch |

| ~1200-1350 | Medium | C-N stretch |

| ~700-800 | Strong | C-Cl stretch |

Expert Interpretation:

-

The N-H stretching vibration of the secondary amine is expected in the 3300-3400 cm⁻¹ region.[5]

-

The aromatic and aliphatic C-H stretching vibrations will appear just above and below 3000 cm⁻¹, respectively.

-

The strong absorptions for the asymmetric and symmetric stretching of the nitro group are highly characteristic and are expected around 1520-1550 cm⁻¹ and 1340-1380 cm⁻¹, respectively.[11]

-

The C=N stretching vibrations of the pyrimidine ring are anticipated around 1620 cm⁻¹.[12]

-

The C-Cl stretching vibration will likely be observed in the fingerprint region, typically between 700 and 800 cm⁻¹.[12]

Experimental Protocol for FT-IR Spectroscopy (Solid Sample)

This protocol describes the Attenuated Total Reflectance (ATR) method, a common and convenient technique for analyzing solid samples.[13]

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine (a small amount, ~1-2 mg)

-

Spatula

-

Kimwipes

-

Solvent for cleaning (e.g., isopropanol or ethanol)

Instrumentation:

-

FT-IR spectrometer with an ATR accessory (e.g., diamond crystal)

Procedure:

-

Background Spectrum:

-

Ensure the ATR crystal is clean by wiping it with a Kimwipe dampened with a suitable solvent.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid sample onto the center of the ATR crystal.

-

Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[13]

-

Acquire the sample spectrum.

-

-

Data Processing:

-

The software will automatically subtract the background spectrum from the sample spectrum.

-

Label the significant peaks in the resulting spectrum.

-

-

Cleaning:

-

Release the pressure clamp and remove the sample.

-

Thoroughly clean the ATR crystal with a solvent-dampened Kimwipe.

-

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[14] It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Electron ionization is a "hard" ionization technique that often leads to significant fragmentation, which can be useful for structural elucidation.[15]

| Predicted m/z | Assignment |

| 264/266 | [M]⁺ (Molecular ion peak, with isotopic pattern for Cl) |

| 173 | [M - C₇H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

Expert Interpretation:

-

The molecular ion peak ([M]⁺) is expected at m/z 264. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 266 with approximately one-third the intensity of the M⁺ peak should be observed.

-

A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂) or NO.[16]

-

A significant fragmentation is the cleavage of the benzylic C-N bond, leading to the formation of the tropylium ion at m/z 91, which is a very stable carbocation.

-

Loss of the benzyl group from the molecular ion would result in a fragment at m/z 173.

-

The phenyl cation at m/z 77 is also a common fragment from the benzyl group.

Experimental Protocol for Mass Spectrometry (EI-MS)

This protocol outlines a general procedure for obtaining an EI mass spectrum.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine (a small, pure sample)

-

Solvent for dissolving the sample (if using a direct insertion probe)

Instrumentation:

-

Mass spectrometer with an electron ionization source

-

Direct insertion probe or Gas Chromatography (GC) inlet

Procedure:

-

Sample Introduction:

-

Direct Insertion Probe: Dissolve a small amount of the sample in a volatile solvent, place it in a capillary tube, and insert the tube into the probe. Evaporate the solvent. Insert the probe into the mass spectrometer.[15]

-

GC Inlet: If the compound is sufficiently volatile and thermally stable, it can be introduced through a GC column.

-

-

Ionization:

-

The sample is vaporized and enters the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).

-

-

Mass Analysis:

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated.

-

-

Data Analysis:

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions.

-

Synthesis Outline

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of N-benzyl-6-chloro-5-nitropyrimidin-4-amine. The predicted NMR, IR, and MS data, coupled with detailed experimental protocols and expert interpretation, offer a valuable resource for the identification and characterization of this compound. As with any predictive data, experimental verification is the ultimate standard. However, the information presented herein provides a robust framework for guiding future experimental work and for the preliminary assessment of this molecule's structural features.

References

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

NMRDB.org. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

- Parshintsev, J., & Hartonen, K. (2012). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Measurement Techniques, 5(4), 843-853.

-

ResearchGate. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 15). ¹H NMR Spectra and Interpretation (Part I). Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

Georgia Institute of Technology. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

PubMed. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Retrieved from [Link]

-

University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. Retrieved from [Link]

-

ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives. Retrieved from [Link]

-

Bruker. (n.d.). Guide to FT-IR Spectroscopy. Retrieved from [Link]

-

Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

-

Research and Reviews. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Electron ionization. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

ResearchGate. (2024, January 29). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Retrieved from [Link]

Sources

- 1. matrixscientific.com [matrixscientific.com]

- 2. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. NMR Basics for the absolute novice [jeolusa.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 8. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 9. NMR Basic Operation - Bruker NMR Spectrometer [uwyo.edu]

- 10. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 11. abjar.vandanapublications.com [abjar.vandanapublications.com]

- 12. researchgate.net [researchgate.net]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. rroij.com [rroij.com]

- 15. Electron ionization - Wikipedia [en.wikipedia.org]

- 16. youtube.com [youtube.com]

N-benzyl-6-chloro-5-nitropyrimidin-4-amine mechanism of action studies

An In-Depth Technical Guide to Elucidating the Mechanism of Action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel compound, N-benzyl-6-chloro-5-nitropyrimidin-4-amine. The pyrimidine scaffold is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities.[1] This document outlines a logical, multi-phased experimental approach, grounded in scientific integrity, to systematically unravel the molecular targets and cellular pathways modulated by this compound.

Introduction to N-benzyl-6-chloro-5-nitropyrimidin-4-amine: A Compound of Interest

N-benzyl-6-chloro-5-nitropyrimidin-4-amine is a synthetic molecule featuring a pyrimidine core, a structure known for its diverse pharmacological potential, including anticancer and antimicrobial properties.[2][3] The presence of a nitro group and a chloro substituent on the pyrimidine ring suggests potential for covalent interactions or specific recognition by biological targets.[4][5] Furthermore, the N-benzyl group can contribute to hydrophobic interactions within protein binding pockets. Given the established anticancer activities of related pyrimidine derivatives, such as PIM-1 kinase inhibitors and USP1/UAF1 deubiquitinase inhibitors, a thorough investigation into the mechanism of action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine is warranted.[2][6]

Hypothesized Mechanisms of Action

Based on the structural features of N-benzyl-6-chloro-5-nitropyrimidin-4-amine and the known biological activities of similar compounds, several plausible mechanisms of action can be postulated:

-

Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors.[1][7] It is plausible that this compound targets specific kinases involved in cell proliferation, survival, and signaling pathways.

-

Deubiquitinase (DUB) Inhibition: N-benzyl-pyrimidin-4-amine derivatives have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, which is involved in the DNA damage response.[6][8]

-

Induction of Apoptosis and Cell Cycle Arrest: A common mechanism for many anticancer agents is the induction of programmed cell death (apoptosis) and/or the halting of the cell division cycle.[9][10]

-

Inhibition of Nitric Oxide Synthase (iNOS): Some 5-nitropyrimidine derivatives have been shown to inhibit the production of nitric oxide and the activity of iNOS.[11]

Experimental Workflows for Mechanism of Action Elucidation

A systematic, multi-phased approach is crucial for comprehensively defining the mechanism of action. The following experimental workflows are designed to test the aforementioned hypotheses and identify the primary molecular targets.

Phase 1: Initial Phenotypic Screening

The initial phase focuses on characterizing the cellular effects of the compound to guide further investigation.

3.1. Cell Viability Assays

The first step is to determine the cytotoxic or cytostatic effects of N-benzyl-6-chloro-5-nitropyrimidin-4-amine across a panel of diverse cancer cell lines.

Protocol: MTT/MTS Assay [12][13]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of N-benzyl-6-chloro-5-nitropyrimidin-4-amine (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT/MTS Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well and incubate for 2-4 hours.

-

Signal Measurement: If using MTT, add a solubilizing agent (e.g., DMSO or isopropanol with HCl). Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the log of the compound concentration.

| Cell Line | IC50 (µM) of Compound X | IC50 (µM) of Doxorubicin (Control) |

| MCF-7 (Breast) | Hypothetical Value | Hypothetical Value |

| A549 (Lung) | Hypothetical Value | Hypothetical Value |

| HCT116 (Colon) | Hypothetical Value | Hypothetical Value |

| Normal Fibroblasts | Hypothetical Value | Hypothetical Value |

| Caption : Hypothetical IC50 values of N-benzyl-6-chloro-5-nitropyrimidin-4-amine against various cancer cell lines. |

3.2. Apoptosis and Cell Cycle Analysis

To determine if the observed cytotoxicity is due to apoptosis and/or cell cycle arrest, the following assays are recommended.

Protocol: Annexin V/Propidium Iodide (PI) Staining [9]

-

Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

-

Staining: Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol: Cell Cycle Analysis [9]

-

Cell Treatment: Treat cells as described for the apoptosis assay.

-

Fixation and Staining: Harvest the cells, fix them in cold 70% ethanol, and then stain with a solution containing propidium iodide and RNase.

-

Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Caption : Workflow for initial phenotypic screening.

Phase 2: Target Identification and Validation

Based on the phenotypic screening results, this phase aims to identify the specific molecular targets of the compound.

3.1. Kinase and Deubiquitinase Profiling

To test the hypothesis of kinase or DUB inhibition, a broad in vitro screening against a panel of purified enzymes is a logical next step.

Protocol: In Vitro Kinase/DUB Profiling [7][12]

-

Compound Submission: Submit N-benzyl-6-chloro-5-nitropyrimidin-4-amine to a commercial service provider (e.g., Eurofins, Reaction Biology) for screening against a large panel of kinases or DUBs at a fixed concentration (e.g., 1 µM or 10 µM).

-

Data Analysis: Identify "hits" as enzymes with significant inhibition (e.g., >50% inhibition).

-

Dose-Response Confirmation: For the identified hits, perform follow-up dose-response assays to determine the IC50 values.

| Kinase Target | % Inhibition at 1 µM | IC50 (nM) |

| PIM-1 | Hypothetical Value | Hypothetical Value |

| Aurora Kinase B | Hypothetical Value | Hypothetical Value |

| CDK2 | Hypothetical Value | Hypothetical Value |

| Caption : Hypothetical results from an in vitro kinase profiling screen. |

3.2. Cellular Target Engagement

To confirm that the compound binds to the identified target(s) within a cellular context, a Cellular Thermal Shift Assay (CETSA) can be employed.

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or vehicle control.

-

Heating: Heat the cell lysates to a range of temperatures.

-

Protein Precipitation: Centrifuge the samples to pellet the denatured, aggregated proteins.

-

Western Blot Analysis: Analyze the soluble fraction by Western blotting using an antibody specific for the target protein.

-

Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Phase 3: Elucidation of Downstream Signaling Pathways

Once a primary target is validated, the next step is to investigate the downstream consequences of its inhibition.

Protocol: Western Blotting

-

Cell Treatment: Treat cells with the compound at various concentrations and time points.

-

Protein Extraction: Prepare whole-cell lysates.

-

SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies against the target protein and its known downstream effectors (e.g., phospho-specific antibodies for kinase substrates).

-

Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.

Caption : Proposed signaling pathway for kinase inhibition.

Phase 4: In Vivo Validation

To assess the therapeutic potential of the compound, in vivo studies are essential.

Protocol: Xenograft Mouse Model [1]

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice.

-

Compound Administration: Once tumors reach a palpable size, randomize the mice into treatment and control groups. Administer the compound (e.g., via oral gavage or intraperitoneal injection) and vehicle control daily.

-

Tumor Growth Monitoring: Measure tumor volume and body weight regularly.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Conclusion

The systematic approach outlined in this guide provides a robust framework for elucidating the mechanism of action of N-benzyl-6-chloro-5-nitropyrimidin-4-amine. By progressing from broad phenotypic screening to specific target identification and in vivo validation, researchers can build a comprehensive understanding of the compound's biological activity. This knowledge is critical for its further development as a potential therapeutic agent.

References

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Publishing. (2024-04-05). [Link]

-

Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. PubMed. [Link]

-

Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia. (2024-01-29). [Link]

-

N-benzyl-5-chloro-N,6-dimethyl-2-(2-pyridyl)pyrimidin-4-amine. PubChem. [Link]

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over. RSC Publishing. (2023-10-02). [Link]

-

Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC - NIH. (2018-09-22). [Link]

-

Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. PMC - PubMed Central. [Link]

-

Recent Advances in Pyrimidine-Based Drugs. PMC - PubMed Central. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. (2016-01-01). [Link]

-

Small-Molecule Mitotic Inhibitors as Anticancer Agents: Discovery, Classification, Mechanisms of Action, and Clinical Trials. MDPI. [Link]

-

Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity. PubMed. [Link]

-

Bioassays for Anticancer Activities. ResearchGate. (2015-01-01). [Link]

-

Reaction mechanism of the synthesized pyrimidine derivatives. ResearchGate. [Link]

-

Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl) diazenyl) pyrimidine-2, 4-diamine and 4-chloro-6-methoxy-N, N-dimethylpyrimidin-2-amine. ResearchGate. (2016-01-01). [Link]

-

A Pyrimidine-Based Tubulin Inhibitor Shows Potent Anti-Glioblastoma Activity In Vitro and In Vivo. MDPI. [Link]

-

4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]

-

Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (2021-07-02). [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry - ACS Publications. (2021-08-01). [Link]

-

Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. RSC Publishing - The Royal Society of Chemistry. (2023-10-02). [Link]

-

Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. MDPI. (2022-05-21). [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. [Link]

-

Discovery of Novel Pyrimidine Based Small Molecule Inhibitors as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-cancer Studies. PubMed. [Link]

-

Bioassays for anticancer activities. Semantic Scholar. [Link]

-

Design, Synthesis, and Biological Activity of Pyridopyrimidine Scaffolds as Novel PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications. [Link]

-

Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PMC - PubMed Central. [Link]

-

Nitropyridines in the Synthesis of Bioactive Molecules. PMC - PubMed Central - NIH. [Link]

-

Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. PMC - PubMed Central. [Link]

Sources

- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel bioactive pyrido[2,3- d ]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00902A [pubs.rsc.org]

- 3. Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides [pharmacia.pensoft.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in ... - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D3NJ03495J [pubs.rsc.org]

- 6. Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and biological evaluation of 5-nitropyrimidine-2,4-dione analogues as inhibitors of nitric oxide and iNOS activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Introduction: The Prominence of the Pyrimidine Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of N-benzyl-6-chloro-5-nitropyrimidin-4-amine Derivatives

The pyrimidine nucleus is a cornerstone in the architecture of biologically active molecules, both natural and synthetic. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), its role in the machinery of life is paramount. This inherent biological relevance has inspired medicinal chemists to explore the vast chemical space of pyrimidine derivatives, leading to the discovery of numerous therapeutic agents with a wide spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The versatility of the pyrimidine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

This guide focuses on a specific, yet highly promising class of pyrimidine derivatives: N-benzyl-6-chloro-5-nitropyrimidin-4-amines . This scaffold combines several key features that suggest significant potential for biological activity:

-

The pyrimidine core provides a rigid framework for orienting functional groups.

-

The N-benzyl group at the 4-position can engage in various interactions with biological targets and its substitution pattern allows for the modulation of lipophilicity and electronic properties.

-

The chloro group at the 6-position is a good leaving group, offering a handle for further chemical modifications, but also contributes to the overall electronic character of the ring.

-

The nitro group at the 5-position is a strong electron-withdrawing group that significantly influences the reactivity of the pyrimidine ring and can be crucial for certain biological activities.

This technical guide will provide a comprehensive overview of the synthesis, potential biological activities, and structure-activity relationships of N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives, aimed at researchers and professionals in the field of drug discovery and development.

Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine Derivatives: A Strategic Approach

The synthesis of the target derivatives can be approached through a logical sequence of reactions, starting from readily available precursors. A plausible synthetic route is outlined below, followed by a detailed experimental protocol for a representative compound.

Proposed Synthetic Pathway

The synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives can be envisioned to start from 4,6-dichloropyrimidine. The greater reactivity of the chlorine atom at the 4-position allows for a selective nucleophilic aromatic substitution by benzylamine. Subsequent nitration at the 5-position, which is activated by the amino group, would yield the desired scaffold.

Caption: Proposed synthetic workflow for N-benzyl-6-chloro-5-nitropyrimidin-4-amine.

Detailed Experimental Protocol: Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine

This protocol is a representative example and may require optimization for specific substituted benzylamines.

Step 1: Synthesis of 4-(benzylamino)-6-chloropyrimidine

-

To a solution of 4,6-dichloropyrimidine (1.0 eq) in ethanol, add triethylamine (2.0 eq).

-

To this mixture, add benzylamine (1.1 eq) dropwise at room temperature.

-

Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzylamino)-6-chloropyrimidine.

Step 2: Synthesis of N-benzyl-6-chloro-5-nitropyrimidin-4-amine

-

To a stirred mixture of concentrated sulfuric acid and fuming nitric acid at 0°C, slowly add 4-(benzylamino)-6-chloropyrimidine (1.0 eq).

-

Maintain the temperature at 0-5°C and continue stirring for 1-2 hours.

-

Monitor the reaction by TLC. Upon completion, pour the reaction mixture onto crushed ice.

-

Neutralize the mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield N-benzyl-6-chloro-5-nitropyrimidin-4-amine.

Anticipated Biological Activities and Mechanisms of Action

Based on the biological profiles of structurally similar pyrimidine derivatives, N-benzyl-6-chloro-5-nitropyrimidin-4-amines are anticipated to exhibit significant anticancer and antimicrobial activities.

Anticancer Activity

Numerous pyrimidine derivatives have been developed as potent anticancer agents. The N-benzyl-pyrimidin-4-amine scaffold, in particular, has been identified as a promising pharmacophore for the inhibition of the USP1/UAF1 deubiquitinase complex, a key regulator of DNA damage response, making it an attractive target for cancer therapy.

Mechanism of Action: Inhibition of the USP1/UAF1 Deubiquitinase Complex

The deubiquitinating enzyme USP1 (ubiquitin-specific protease 1), in complex with its cofactor UAF1 (USP1-associated factor 1), plays a crucial role in DNA repair pathways. Inhibition of USP1/UAF1 leads to an accumulation of monoubiquitinated PCNA (proliferating cell nuclear antigen), which can induce cell cycle arrest and apoptosis in cancer cells. N-benzyl-2-phenylpyrimidin-4-amine derivatives have been identified as potent inhibitors of this complex, with nanomolar efficacy. It is plausible that N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives could also target this pathway.

Caption: Proposed mechanism of action via USP1/UAF1 inhibition.

Experimental Protocol: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives in the culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

MTT Assay:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the cell viability and determine the IC50 (half-maximal inhibitory concentration) values.

Antimicrobial Activity

The pyrimidine scaffold is also a common feature in many antimicrobial agents. The presence of the N-benzyl and nitro groups in the target compounds suggests they may possess activity against a range of bacteria and fungi.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth.

-

Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth in a 96-well microtiter plate.

-

Inoculation: Add the microbial inoculum to each well.

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Structure-Activity Relationship (SAR) Studies

The biological activity of N-benzyl-6-chloro-5-nitropyrimidin-4-amine derivatives can be significantly influenced by the nature and position of substituents on the benzyl ring. Based on studies of similar pyrimidine series, the following SAR can be anticipated:

Table 1: Anticipated Structure-Activity Relationships

| Position of Substitution | Nature of Substituent | Anticipated Effect on Activity | Rationale |

| Benzyl Ring (para-, meta-, ortho-) | Electron-donating groups (e.g., -OCH3, -CH3) | May enhance activity | Can improve binding affinity through hydrophobic or electronic interactions. |

| Electron-withdrawing groups (e.g., -Cl, -F, -CF3) | Variable; may increase or decrease activity | Can alter the electronic properties and metabolic stability of the compound. | |

| Bulky groups | May decrease activity | Steric hindrance can prevent optimal binding to the target. | |

| Pyrimidine Ring (C2-position) | Small alkyl or aryl groups | May enhance activity | Can provide additional binding interactions. |

A comparative analysis of 5-trifluoromethylpyrimidine derivatives, which have a similarly strong electron-withdrawing group at the 5-position, provides valuable insights into the potential SAR for 5-nitropyrimidine analogues.

Table 2: Comparative Cytotoxic and Kinase Inhibitory Activities of 5-Trifluoromethylpyrimidine Derivatives

| Compound ID | R Group (Substitution at the 4-amino position) | A549 IC50 (µM) | MCF-7 IC50 (µM) | PC-3 IC50 (µM) | EGFR wt-TK IC50 (µM) |

| 9c | (E)-3-(4-((4-((3-fluorophenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.41 | 3.52 | 5.31 | 0.098 |

| 9e | (E)-N-(4-((4-((3-ethynylphenyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)phenyl)acrylamide | 0.45 | 3.87 | 5.62 | 0.102 |

Data adapted from a comparative guide on 5-nitropyrimidine analogues.

This data suggests that substitutions on the phenyl ring at the 4-amino position can significantly impact the anticancer activity and kinase inhibitory potential.

Conclusion

The N-benzyl-6-chloro-5-nitropyrimidin-4-amine scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of these compounds, coupled with the anticipated potent anticancer and antimicrobial activities, makes them an attractive area for further investigation. The insights from related pyrimidine series suggest that systematic modification of the benzyl group and exploration of substitutions at other positions on the pyrimidine ring could lead to the identification of highly active and selective drug candidates. This guide provides a foundational framework for researchers to embark on the exploration of this exciting class of molecules.

References

- Vlasov, S., Gaponova, M., Khaustova, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides. Pharmacia, 71, 1–9.

- Singh, P., & Kaur, J. (2006). Anti-cancer activities of 5-acyl-6-[2-hydroxy/benzyloxy-3-(amino)-propylamino]-1,3-dialkyl-1H-pyrimidin-2,4-diones. Bioorganic & Medicinal Chemistry, 14(22), 7585-7591.

- Geyer, J. A., Andersen, C., & Garcia, C. R. (2000). Structure-activity relationships and inhibitory effects of various purine derivatives on the in vitro growth of Plasmodium falciparum. Antimicrobial Agents and Chemotherapy, 44(6), 1489-1495.

- BenchChem. (2025).

- CN103172537A - Preparation of 2-(4-amino-chlorine5-methylphenyl)-2-(4-chlorphenyl)acetonitrile by using one-pot method - Google Patents. (n.d.).

- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2011). Synthesis, antimicrobial and anti-cancer activities of some new N-ethyl, N-benzyl and N-benzoyl-3-indolyl heterocycles. European Journal of Medicinal Chemistry, 46(9), 4349-4357.

- Vlasov, S., Gaponova, M., Khaustova, S., et al. (2024). Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides.

- Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry, 57(15), 6299-6311.

- Dexheimer, T. S., Rosenthal, A. S., Luci, D. K., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central (PMC).

- Khan, I., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules, 29(1), 5777.

- Vassilev, N., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3254.

- Anjay, & Nain, S. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 14(3), 225-235.

- Kumar, A., & Narasimhan, B. (2013). Synthesis and antimicrobial activity of N¹-benzyl or N¹-benzyloxy-1,6-dihydro-1,3,5-triazine-2,4-diamines. Medicinal Chemistry Research, 22(10), 4785-4794.

- Pinilla, J. A., Henao, J. A., Macías, M. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction, 27(4), 304-307.

- Asif, M. (2016). Mini Review on synthetic methods and biological activities of various substituted pyrimidine derivatives. Moroccan Journal of Chemistry, 4(4), 961-975.

- Tekwani, B. L., & Walker, L. A. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. Journal of Medicinal Chemistry, 41(22), 4247-4251.

- Egan, T. J., et al. (2000). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 43(2), 283-291.

- Kumar, A., & Narasimhan, B. (2018). An overview on synthesis and biological activity of pyrimidines. SciSpace.

- Al-Ghorbani, M., et al. (2018). Synthesis and Biological Activities of some Pyrimidine derivatives: (A-Review). Oriental Journal of Chemistry, 34(3), 1234-1246.

- Vlasov, S., et al. (2023). Design, Synthesis and In Vitro Antimicrobial Activity of 6-(1H-Benzimidazol-2-yl)-3,5-dimethyl-4-oxo-2-thio-3,4-dihydrothieno[2,3-d]pyrimidines. Molecules, 28(14), 5368.

- Anjali, & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.

- Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

The Nitro Activation Effect: A Technical Guide to the Reactivity of the 6-Chloro Group in Nitropyrimidines

This in-depth technical guide is intended for researchers, scientists, and drug development professionals. It explores the nuanced reactivity of the chloro group at the 6-position of nitropyrimidines, a critical structural motif in medicinal chemistry. This document provides a comprehensive overview of the underlying principles, experimental methodologies, and mechanistic insights that govern these important synthetic transformations.

Introduction: The Privileged Pyrimidine Scaffold

The pyrimidine ring is a cornerstone of numerous biologically active molecules, including several FDA-approved drugs. Its π-deficient nature makes it susceptible to nucleophilic attack, a characteristic that is significantly enhanced by the presence of electron-withdrawing substituents. Among these, the nitro group stands out for its potent activating effect, rendering halopyrimidines highly reactive towards nucleophilic aromatic substitution (SNAr). This guide focuses specifically on the reactivity of the chloro group at the 6-position of nitropyrimidines, a common and versatile synthetic handle for the introduction of diverse functionalities.

The Activating Influence of the Nitro Group

The presence of a nitro group on the pyrimidine ring is paramount to the enhanced reactivity of the 6-chloro substituent. Its strong electron-withdrawing nature, through both inductive and resonance effects, depletes the electron density of the aromatic ring, making it more electrophilic and thus more susceptible to attack by nucleophiles.

Mechanistic Underpinnings: The SNAr Pathway

The nucleophilic aromatic substitution of 6-chloronitropyrimidines proceeds via a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chloro group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial and is significantly enhanced by the presence of the nitro group, which delocalizes the negative charge.[1][2]

-

Elimination of the Leaving Group: In the second, typically faster step, the chloride ion is expelled, and the aromaticity of the pyrimidine ring is restored, yielding the substituted product.

The overall rate of the SNAr reaction is primarily governed by the rate of formation of the Meisenheimer complex.

Diagram: Generalized SNAr Mechanism

Caption: The two-step addition-elimination mechanism of SNAr at the 6-position of a nitropyrimidine.

Factors Influencing Reactivity

The reactivity of the 6-chloro group in nitropyrimidines is not static and is influenced by several key factors:

-

Position of the Nitro Group: The activating effect of the nitro group is most pronounced when it is positioned ortho or para to the leaving group, as this allows for direct resonance delocalization of the negative charge in the Meisenheimer intermediate. In the case of a 6-chloropyrimidine, a nitro group at the 5-position provides significant activation.

-

Nature of the Nucleophile: The strength of the nucleophile plays a critical role. Stronger nucleophiles, such as amines, thiols, and alkoxides, generally react more readily.

-

Solvent: Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile (ACN) are typically employed as they can effectively solvate the charged intermediate without protonating the nucleophile.

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, the high reactivity of many 6-chloronitropyrimidines often allows for reactions to be conducted at or below room temperature.

Experimental Protocols and Methodologies

The following sections provide generalized yet detailed protocols for the nucleophilic substitution of a 6-chloro group in a nitropyrimidine. Researchers should note that specific reaction conditions may require optimization based on the exact substrate and nucleophile.

General Procedure for Amination

Reactions with amines are among the most common and well-documented substitutions.

Protocol: Synthesis of a 6-Alkylamino-5-nitropyrimidine

-

Reaction Setup: To a solution of the 6-chloronitropyrimidine (1.0 eq.) in a suitable polar aprotic solvent (e.g., ethanol, isopropanol, or DMF) is added the desired amine (1.1 - 2.0 eq.).

-

Base: A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 - 2.5 eq.) is often added to scavenge the HCl generated during the reaction.

-

Reaction Conditions: The reaction mixture is stirred at a temperature ranging from room temperature to reflux, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is typically cooled, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel.

Diagram: Experimental Workflow for Amination

Caption: A typical experimental workflow for the amination of a 6-chloronitropyrimidine.

Reactions with Other Nucleophiles

Similar protocols can be adapted for other nucleophiles.

-

Alkoxides: Reactions with sodium or potassium alkoxides are typically rapid and are often conducted at lower temperatures to control selectivity.

-

Thiols: Thiolates, generated by treating a thiol with a base like sodium hydride or potassium carbonate, are excellent nucleophiles for this transformation.

Comparative Reactivity and Data

Table 1: Qualitative Reactivity of Nucleophiles with 6-Chloronitropyrimidines

| Nucleophile Class | Typical Reactivity | General Conditions |

| Amines (primary, secondary) | High | Room temperature to reflux, often with a base |

| Alkoxides | Very High | 0°C to room temperature |

| Thiolates | Very High | Room temperature |

| Water/Hydroxide | Moderate to High | Often requires elevated temperatures |

Conclusion

The chloro group at the 6-position of a nitropyrimidine is a highly activated and versatile functional group for nucleophilic aromatic substitution. The presence of the nitro group significantly enhances the reactivity of the pyrimidine ring, allowing for the facile introduction of a wide array of substituents under relatively mild conditions. A thorough understanding of the SNAr mechanism and the factors that influence it is essential for the rational design and successful execution of synthetic routes targeting novel pyrimidine-based compounds in drug discovery and other areas of chemical research.

References

-

Córdoba Gómez, L., Lorente-Macias, A., Pineda de las Infantas y Villatoro, M. J., Garzón-Ruiz, A., & Diaz-Mochon, J. J. (2023). Symmetric 4,6-dialkyl/arylamino-5-nitropyrimidines: theoretical explanation of why aminolysis of alkoxy groups is favoured over chlorine aminolysis in nitro-activated pyrimidines. ChemRxiv. [Link]

-

Marchal, A., et al. (Year). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. [Link]

Sources

Methodological & Application

Application Notes and Protocols: Strategic Use of N-benzyl-6-chloro-5-nitropyrimidin-4-amine in Nucleophilic Aromatic Substitution for Drug Discovery

Introduction: The Strategic Importance of the 5-Nitropyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a multitude of biological interactions.[1][2] Its derivatives are known to possess a wide array of pharmacological activities, including but not limited to antimicrobial, anticancer, and anti-inflammatory properties.[2][3] Within this privileged scaffold, N-benzyl-6-chloro-5-nitropyrimidin-4-amine emerges as a highly valuable and versatile building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors and other targeted therapies.[4]

The strategic placement of a chloro substituent at the 6-position, activated by an adjacent electron-withdrawing nitro group at the 5-position, renders the pyrimidine ring highly susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity allows for the facile and often regioselective introduction of a diverse range of nucleophiles, including amines, thiols, and alcohols. The N-benzyl group at the 4-position serves to modulate the electronic properties of the ring and can be a key pharmacophoric element in the final molecule. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of N-benzyl-6-chloro-5-nitropyrimidin-4-amine in SNAr reactions, detailing the underlying mechanistic principles, offering robust experimental protocols, and discussing the broader applications of the resulting products.

Mechanistic Principles: The SNAr Reaction on an Activated Pyrimidine Core

The nucleophilic aromatic substitution (SNAr) reaction of N-benzyl-6-chloro-5-nitropyrimidin-4-amine proceeds via a well-established addition-elimination mechanism. The key to this reaction's facility lies in the electronic activation of the pyrimidine ring by the strongly electron-withdrawing nitro group.

The key steps are as follows:

-

Nucleophilic Attack: A nucleophile (Nu-) attacks the electron-deficient carbon atom bearing the chlorine atom (C6). This attack is the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

-

Formation of the Meisenheimer Complex: The negative charge of this intermediate is delocalized across the pyrimidine ring and, crucially, onto the oxygen atoms of the nitro group. This delocalization provides significant stabilization, lowering the activation energy of the reaction.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the pyrimidine ring is restored through the elimination of the chloride ion, a good leaving group, to yield the final substituted product.

The regioselectivity of the reaction is dictated by the position of the activating nitro group. Nucleophilic attack is overwhelmingly favored at the position para to the nitro group (C6) due to the effective resonance stabilization of the Meisenheimer intermediate.

Caption: General mechanism of the SNAr reaction.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a range of nucleophiles. All reactions should be carried out in a well-ventilated fume hood using appropriate personal protective equipment.

Protocol 1: Reaction with Amine Nucleophiles

This protocol is suitable for the reaction of N-benzyl-6-chloro-5-nitropyrimidin-4-amine with primary and secondary amines.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

-

Amine nucleophile (e.g., aniline, morpholine, piperidine)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (ACN))

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-benzyl-6-chloro-5-nitropyrimidin-4-amine (1.0 equiv.).

-

Dissolve the starting material in the chosen anhydrous solvent (e.g., DCM, 10 mL per mmol of starting material).

-

Add the amine nucleophile (1.1-1.5 equiv.) to the solution.

-

Add the base (TEA or DIPEA, 2.0 equiv.) to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC). For less reactive amines, heating to 40-60 °C may be required.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Reaction with Thiol Nucleophiles

This protocol is adapted for reactions with thiol nucleophiles, which are generally more nucleophilic than their alcohol counterparts.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

-

Thiol nucleophile (e.g., thiophenol, benzyl mercaptan)

-

A suitable base (e.g., Potassium carbonate (K2CO3), Sodium hydride (NaH))

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the thiol nucleophile (1.2 equiv.) and the anhydrous solvent (e.g., DMF).

-

Cool the solution to 0 °C and add the base (e.g., K2CO3, 2.0 equiv., or NaH, 1.2 equiv. as a 60% dispersion in mineral oil, taking appropriate precautions).

-

Stir the mixture at 0 °C for 30 minutes to form the thiolate.

-

Add a solution of N-benzyl-6-chloro-5-nitropyrimidin-4-amine (1.0 equiv.) in the same anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the product by flash column chromatography.

Protocol 3: Reaction with Alcohol Nucleophiles

Reactions with alcohols often require stronger bases to generate the more nucleophilic alkoxide in situ.

Materials:

-

N-benzyl-6-chloro-5-nitropyrimidin-4-amine

-

Alcohol nucleophile (e.g., methanol, ethanol, benzyl alcohol)

-

Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (KOtBu))

-

Anhydrous solvent (e.g., THF, Dioxane)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard workup and purification equipment

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the alcohol (as solvent or 5-10 equiv. in an inert solvent like THF).

-

Carefully add the strong base (e.g., NaH, 1.2 equiv.) portion-wise at 0 °C.

-

Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Add N-benzyl-6-chloro-5-nitropyrimidin-4-amine (1.0 equiv.) as a solid or in a solution of the reaction solvent.

-

Heat the reaction mixture if necessary (e.g., to 60-80 °C) and monitor by TLC.

-

After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify by flash column chromatography.

Expected Outcomes and Data Presentation

The reactivity of the nucleophile plays a significant role in the reaction conditions and expected yields. The following table provides a general guide to the expected outcomes based on literature for analogous systems.

| Nucleophile Type | Example | Base | Solvent | Temperature | Typical Yield Range |

| Primary Aromatic Amine | Aniline | TEA/DIPEA | DCM/THF | RT - 60°C | 70-95% |

| Secondary Aliphatic Amine | Morpholine | TEA/DIPEA | DCM/THF | RT | 85-98% |

| Thiol | Thiophenol | K2CO3/NaH | DMF | RT | 80-95% |

| Primary Alcohol | Methanol | NaH/KOtBu | THF/MeOH | RT - Reflux | 60-85% |

| Secondary Alcohol | Isopropanol | NaH/KOtBu | THF | Reflux | 40-70% |

Yields are estimates and can vary based on the specific nucleophile, reaction scale, and purification method.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Insufficiently reactive nucleophile- Inadequate base strength- Low reaction temperature | - Increase reaction temperature or use microwave irradiation.- Switch to a stronger base (e.g., NaH for alcohols).- Ensure anhydrous conditions, as water can quench the base and nucleophile. |

| Formation of Multiple Products | - Disubstitution (if applicable)- Side reactions with the nitro group- Reaction with the N-benzyl amine | - Use a stoichiometric amount of the nucleophile (1.0-1.1 equiv.).- Maintain lower reaction temperatures.- In the case of very reactive nucleophiles, consider inverse addition (adding the nucleophile to the pyrimidine solution). |

| Difficult Purification | - Unreacted starting material- Similar polarity of product and byproducts | - Optimize the reaction to drive it to completion.- Explore different solvent systems for chromatography.- Consider recrystallization as an alternative purification method. |

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The 4,6-disubstituted-5-nitropyrimidine scaffold is a key pharmacophore in the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The ability to readily introduce diverse chemical functionalities at the 6-position of N-benzyl-6-chloro-5-nitropyrimidin-4-amine allows for the rapid generation of libraries of compounds for screening against various kinase targets.